Indoleacetylaspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

IAAsp as a Storage and Transport Molecule

Studies have shown that IAAsp serves as a reservoir of the active auxin, indole-3-acetic acid (IAA). Plants can store IAA in conjugated forms like IAAsp, which can be later broken down to release the active IAA when needed for specific developmental processes []. This storage mechanism allows plants to control the concentration and distribution of auxin within different tissues [].

IAAsp in Seed Germination and Early Development

Research suggests that IAAsp plays a crucial role in seed germination and early seedling development. Studies have found that IAAsp is present in high concentrations in the seeds of various plant species []. Upon germination, enzymes break down IAAsp, releasing IAA, which promotes cell division, elongation, and root formation in the developing seedling [].

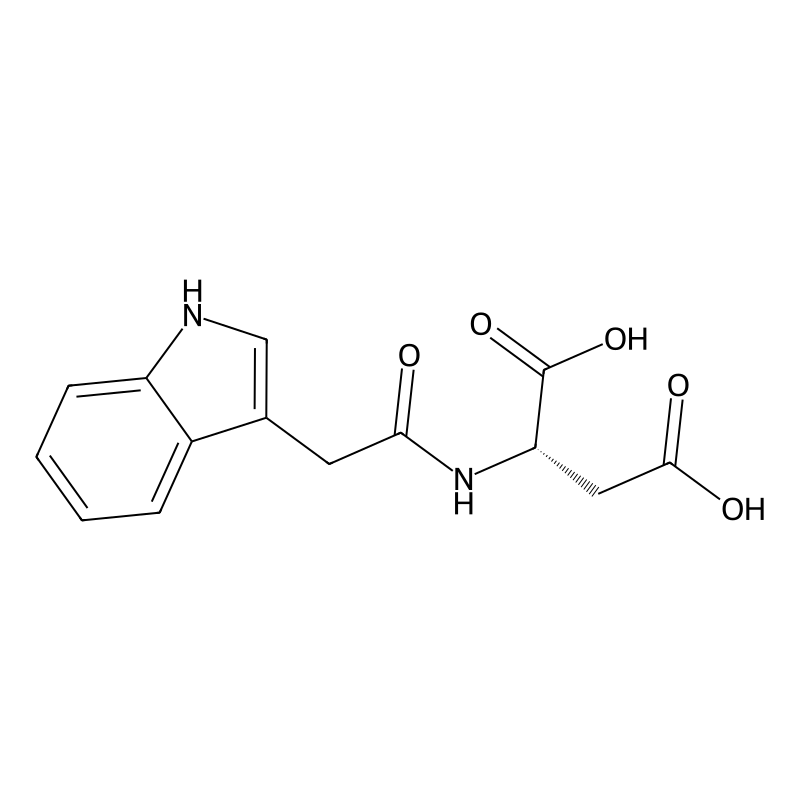

Indoleacetylaspartate, also known as N-(indole-3-acetyl)-L-aspartic acid, is a derivative of aspartic acid that incorporates an indole group. This compound has garnered interest due to its structural features, which combine the properties of both indole and aspartic acid, making it a unique molecule in biochemical research. The chemical formula for indoleacetylaspartate is , and its molecular weight is approximately 290.27 g/mol .

- Acylation: The indole moiety can participate in acylation reactions, allowing for the formation of derivatives.

- Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, particularly at the C3 position, which can lead to diverse substitution products .

- Hydrolysis: Under acidic or basic conditions, indoleacetylaspartate can hydrolyze to release aspartic acid and indole-3-acetic acid.

Indoleacetylaspartate exhibits biological activity that may influence various physiological processes. It has been studied for its potential role in:

- Neurotransmission: Due to the presence of the indole group, it may interact with neurotransmitter systems, although specific mechanisms are still under investigation.

- Plant Growth Regulation: As a derivative of indole-3-acetic acid, it may possess auxin-like properties, influencing plant growth and development .

Several methods have been developed for synthesizing indoleacetylaspartate:

- Direct Synthesis: Indoleacetylaspartate can be synthesized by reacting indole-3-acetic acid with L-aspartic acid under controlled conditions.

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form the indole structure, followed by acylation with aspartic acid derivatives .

- Strecker Synthesis: Using glutamic acid and phenylhydrazine, this method produces the necessary aldehyde through Strecker degradation before forming the final compound.

Indoleacetylaspartate has potential applications in various fields:

- Pharmaceutical Research: Its unique structure may provide insights into drug development, particularly for neurological disorders.

- Agricultural Science: As a plant growth regulator, it could be utilized in enhancing crop yields and stress resistance .

- Biochemical Studies: It serves as a tool for studying metabolic pathways involving indoles and amino acids.

Research into the interactions of indoleacetylaspartate with biological systems is ongoing. Preliminary studies suggest potential interactions with:

- Receptors: There may be binding affinities with neurotransmitter receptors due to its structural similarity to other neurotransmitter-related compounds.

- Enzymes: It could act as a substrate or inhibitor for enzymes involved in amino acid metabolism and signaling pathways .

Indoleacetylaspartate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Contains an indole group | Most common auxin; regulates plant growth |

| Indole-3-butyric acid | Contains an indole group | Used as a rooting hormone in plants |

| Tryptophan | Precursor to indoles | Essential amino acid; involved in serotonin synthesis |

| Skatole (3-methylindole) | Indolic structure | Known for its odor; derived from tryptophan |

Indoleacetylaspartate is unique due to its combination of an indole structure with an acetylated aspartic acid moiety, which may confer distinct biological activities not found in other similar compounds.

Indoleacetylaspartate, also known as N-(indole-3-acetyl)-L-aspartic acid, is a conjugated form of indole-3-acetic acid (the predominant natural auxin in plants) with the amino acid aspartate [1] [2]. This compound plays a significant role in plant hormone homeostasis and is part of the complex network of auxin metabolism in plants [3]. The molecular formula of indoleacetylaspartate is C14H14N2O5 with an average mass of 290.275 Da [1]. Structurally, it is characterized as (2S)-2-[2-(1H-indol-3-yl)acetamido]butanedioic acid, containing an indole ring connected to aspartic acid via an acetyl linkage [1].

The biosynthesis of indoleacetylaspartate in plants begins with tryptophan, which serves as the primary precursor for indole-3-acetic acid formation [4]. Plants synthesize indole-3-acetic acid through several independent biosynthetic pathways, with four of them starting from tryptophan, although there is also a tryptophan-independent pathway [4]. The tryptophan-dependent pathways are predominant in most plant species and involve various intermediates and enzymatic reactions [5].

In the tryptophan-dependent biosynthesis of indoleacetylaspartate, the process begins with the conversion of tryptophan to indole-3-acetic acid through the indole-3-pyruvic acid pathway, which is widely conserved in land plants [5] [17]. This pathway involves the conversion of tryptophan to indole-3-pyruvic acid by aminotransferases, followed by the conversion to indole-3-acetaldehyde via pyruvate decarboxylase, and finally to indole-3-acetic acid by aldehyde dehydrogenases [5] [13]. Once indole-3-acetic acid is formed, it can be conjugated with aspartic acid to form indoleacetylaspartate through the action of specific enzymes [7].

Role of GH3 Family Acyl Acid Amido Synthetases

The formation of indoleacetylaspartate is catalyzed by a group of enzymes known as the Gretchen Hagen 3 (GH3) family of acyl acid amido synthetases [7] [8]. These enzymes are critical for modulating the concentration of acyl acid hormones in plants by conjugating them to amino acids [7]. The GH3 family is found in all plants and plays a vital role in auxin homeostasis [17].

In Arabidopsis thaliana, several GH3 proteins function as auxin-inactivating enzymes that conjugate indole-3-acetic acid with either aspartate (AtGH3.1-AtGH3.6) or glutamate (AtGH3.9 and AtGH3.17) to attenuate auxin responses [18]. The formation of indoleacetylaspartate (IAA-Asp) is particularly important as it is considered a storage form of indole-3-acetic acid that can be hydrolyzed back to the active hormone under specific conditions [31].

The GH3 family of enzymes exhibits diverse substrate preferences and catalytic efficiencies. For instance, AtGH3.5 has been shown to conjugate both indole-3-acetic acid and salicylic acid, demonstrating its dual functionality in plant hormone metabolism [9]. This dual functionality is unique to this enzyme, even though multiple indole-3-acetic acid-conjugating GH3 proteins share nearly identical acyl acid binding sites [9] [22].

Table 1: Major GH3 Enzymes Involved in Indoleacetylaspartate Formation in Plants

| Enzyme | Primary Substrates | Products | Plant Species |

|---|---|---|---|

| AtGH3.1-AtGH3.6 | Indole-3-acetic acid, Aspartate | Indoleacetylaspartate | Arabidopsis thaliana |

| AtGH3.9, AtGH3.17 | Indole-3-acetic acid, Glutamate | Indole-3-acetylglutamate | Arabidopsis thaliana |

| OsGH3.8 | Indole-3-acetic acid, Aspartate | Indoleacetylaspartate | Oryza sativa (Rice) |

| GH3.5 | Indole-3-acetic acid, Salicylic acid, Aspartate | Indoleacetylaspartate, Salicyloyl-aspartate | Various plants |

The expression of GH3 genes is regulated by various factors, including auxin levels themselves [18]. Some isoforms (AtGH3.1-AtGH3.6) are auxin-inducible, whereas others are auxin-nonresponsive (AtGH3.9 and AtGH3.17) [18]. This differential expression suggests that auxin-nonresponsive GH3 enzymes maintain basal indole-3-acetic acid inactivation, while auxin-inducible GH3 enzymes modulate temporal shifts in local indole-3-acetic acid levels [18].

Substrate Specificity and Enzymatic Mechanisms

The GH3 family of acyl acid amido synthetases exhibits remarkable substrate specificity and follows a distinct enzymatic mechanism for the formation of indoleacetylaspartate [8] [29]. The conjugation reaction catalyzed by GH3 enzymes follows a two-step ping-pong mechanism [7] [29].

In the first step, the enzyme binds to ATP and subsequently reacts with indole-3-acetic acid to form an indole-3-acetyl-AMP intermediate, releasing pyrophosphate [29]. In the second step, the enzyme conjugates the indole-3-acetyl-AMP intermediate with an amino acid (in this case, aspartate) to form indoleacetylaspartate and release AMP [29]. This mechanism ensures proper product formation and is similar to that observed in other adenylating enzymes [7].

The substrate specificity of GH3 enzymes is determined by the structure of their acyl acid binding site [8]. X-ray crystal structures of various GH3 acyl acid amido synthetases have revealed key differences in their active sites that explain their substrate preferences [7]. For instance, the active site of AtGH3.11/JAR1, which uses jasmonic acid as a substrate, has only one polar residue (a histidine) that interacts with the jasmonic acid ketone through a water molecule [7]. In contrast, auxin-conjugating GH3 proteins have polar residues situated to interact with their substrates [7].

The substrate specificity of GH3 enzymes can be altered through mutations in their acyl acid binding site [8]. For example, point mutations in the acyl acid binding site of AtGH3.15 (which preferentially uses indole-3-butyric acid as a substrate) to residues found in indole-3-acetic acid-specific GH3 proteins did not significantly alter substrate preference, suggesting that multiple mutations are required for changes in activity [8].

Table 2: Kinetic Parameters of Selected GH3 Enzymes for Indoleacetylaspartate Formation

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1 M-1) |

|---|---|---|---|---|

| AtGH3.6 | Indole-3-acetic acid | 5.7 | 0.10 | 1.8 × 10-2 |

| AtGH3.17 | Indole-3-acetic acid | 8.4 | 250 | 30 |

| OsGH3.8 | Indole-3-acetic acid | - | - | - |

| AtGH3.5 | Indole-3-acetic acid | - | - | - |

The enzymatic mechanism of GH3 enzymes is highly conserved across different plant species [17]. The formation of indoleacetylaspartate involves the adenylation of indole-3-acetic acid followed by the transfer of the acyl group to aspartate [29]. This mechanism is supported by mass spectrometry studies that have demonstrated the formation of an adenylated intermediate in GH3-catalyzed reactions [29].

The substrate specificity of GH3 enzymes is influenced by various factors, including the size and shape of the acyl acid binding pocket, the presence of specific amino acid residues, and the overall protein structure [8] [10]. Understanding these factors is crucial for elucidating the role of GH3 enzymes in plant hormone homeostasis and for developing strategies to modulate their activity for agricultural applications [8].

Microbial Biosynthesis Pathways

Microbial organisms, including bacteria and fungi, are also capable of synthesizing indole-3-acetic acid and its conjugates, including indoleacetylaspartate [5] [13]. The biosynthesis of indole-3-acetic acid in microorganisms has been extensively studied, particularly in plant-associated beneficial microbes [12]. Several pathways for indole-3-acetic acid biosynthesis have been reported in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway [5].

In microorganisms, the biosynthesis of indoleacetylaspartate begins with the production of indole-3-acetic acid through one of these pathways, followed by the conjugation with aspartate [5]. The conjugation step is catalyzed by enzymes similar to the GH3 family of acyl acid amido synthetases found in plants, suggesting a conservation of this mechanism across different kingdoms [5] [21].

Indole-3-Acetamide (IAM) and Indole-3-Pyruvate (IPA) Pathways

The indole-3-acetamide (IAM) pathway is one of the major routes for indole-3-acetic acid biosynthesis in microorganisms [5]. In this pathway, tryptophan is first converted to indole-3-acetamide by tryptophan monooxygenase, followed by the hydrolysis of indole-3-acetamide to indole-3-acetic acid and ammonia by indole-3-acetamide hydrolase [5]. This pathway has been extensively studied in various microorganisms, including Pseudomonas savastanoi and Agrobacterium tumefaciens [5].

In Pseudomonas savastanoi, two key genes, IaaM and IaaH, encoding tryptophan monooxygenase and indole-3-acetamide hydrolase, respectively, have been identified [5]. Similarly, homologous genes have been found on the T-DNA of Agrobacterium tumefaciens, which can co-regulate indole-3-acetic acid biosynthesis from tryptophan [5]. The co-transcription of these genes can lead to the overproduction of indole-3-acetic acid in host plants during infection, resulting in the formation of plant tumors [5].

The indole-3-pyruvate (IPA) pathway is another major route for indole-3-acetic acid biosynthesis in microorganisms [5] [12]. This pathway was first discovered in plants but is also widely present in bacteria [5]. In this pathway, tryptophan is first converted to indole-3-pyruvate by aminotransferases, then to indole-3-acetaldehyde via pyruvate decarboxylase, and finally to indole-3-acetic acid via aldehyde dehydrogenases [5] [13].

Table 3: Key Enzymes and Genes Involved in Microbial Indole-3-Acetic Acid Biosynthesis

| Pathway | Key Enzymes | Encoding Genes | Microorganisms |

|---|---|---|---|

| IAM Pathway | Tryptophan monooxygenase, Indole-3-acetamide hydrolase | IaaM, IaaH | Pseudomonas savastanoi, Agrobacterium tumefaciens |

| IPA Pathway | Aminotransferases, Pyruvate decarboxylase, Aldehyde dehydrogenases | TAM, IPDC, IAD | Azospirillum brasilense, Bacillus thuringiensis, Enterobacter sp. |

| TAM Pathway | Tryptophan decarboxylase, Amine oxidase | TDC | Bacillus cereus, Rhodosporidiobolus fluvialis |

The IPA pathway has been identified as a major pathway for indole-3-acetic acid biosynthesis in various bacterial strains [5]. For instance, in Azospirillum brasilense, disruption of key enzymes in the IPA pathway leads to a significant reduction in indole-3-acetic acid production, suggesting that this pathway is a major route for indole-3-acetic acid biosynthesis in this bacterium [5]. Similarly, the IPDC homologous gene has been identified in Bacillus thuringiensis, and its deletion results in a significant reduction in indole-3-acetic acid synthesis in the presence of tryptophan [5].

In fungi, the IPA pathway is also considered to be the major pathway for indole-3-acetic acid biosynthesis [5]. A series of enzymes involved in this pathway have been identified in the corn smut fungus Ustilago maydis, including tryptophan aminotransferases (TAMs) Tam1 and Tam2, which convert tryptophan to indole-3-pyruvate, and indole-3-aldehyde dehydrogenases (IADs) Iad1 and Iad2, which convert indole-3-acetaldehyde to indole-3-acetic acid [5].

Cross-Kingdom Conservation of IAA Conjugation Mechanisms

The mechanisms for indole-3-acetic acid conjugation, including the formation of indoleacetylaspartate, show remarkable conservation across different kingdoms, including plants, bacteria, and fungi [17] [21]. This cross-kingdom conservation suggests that these mechanisms evolved early in the history of life and have been maintained due to their importance in regulating hormone levels [17].

In plants, the GH3 family of acyl acid amido synthetases catalyzes the conjugation of indole-3-acetic acid with various amino acids, including aspartate, to form compounds like indoleacetylaspartate [7] [17]. These enzymes follow a two-step ping-pong mechanism involving the adenylation of indole-3-acetic acid followed by the transfer of the acyl group to an amino acid [29].

Similar mechanisms have been observed in microorganisms, where enzymes analogous to the GH3 family catalyze the conjugation of indole-3-acetic acid with amino acids [21]. For instance, certain bacteria produce enzymes that can conjugate indole-3-acetic acid with aspartate to form indoleacetylaspartate, which can serve as a storage form of the hormone or as a precursor for further metabolism [21].

The conservation of these conjugation mechanisms across different kingdoms is further supported by the presence of homologous genes encoding enzymes involved in indole-3-acetic acid metabolism in plants, bacteria, and fungi [17] [21]. For example, genes encoding enzymes similar to the GH3 family have been identified in various microorganisms, suggesting a common evolutionary origin [21].

The cross-kingdom conservation of indole-3-acetic acid conjugation mechanisms has important implications for plant-microbe interactions [21] [32]. Microorganisms that produce indole-3-acetic acid and its conjugates can influence plant growth and development, either positively as plant growth-promoting microbes or negatively as pathogens [21] [32]. Understanding these mechanisms can provide insights into the complex interactions between plants and microorganisms and may lead to the development of new strategies for improving plant growth and health [21] [32].